Evidence Item 1: Dual CysLT1/CysLT2 Antagonism Profile
Gemilukast is a potent dual antagonist of both human CysLT1 and CysLT2 receptors, with IC50 values of 1.7 nM and 25 nM, respectively [1]. In stark contrast, standard LTRAs such as montelukast, zafirlukast, and pranlukast are selective CysLT1 antagonists with negligible activity at CysLT2 at therapeutic concentrations [2].
| Evidence Dimension | CysLT2 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Montelukast, Zafirlukast, Pranlukast: No significant CysLT2 antagonism |
| Quantified Difference | Qualitative functional distinction (active vs. inactive at CysLT2) |
| Conditions | Human recombinant CysLT2 receptor binding/functional assays |
Why This Matters
This enables researchers to interrogate CysLT2-dependent pathways and assess the therapeutic potential of dual blockade, which is impossible with CysLT1-selective alternatives.
- [1] Itadani, S., et al. (2015). Discovery of Gemilukast (ONO-6950), a Dual CysLT1 and CysLT2 Antagonist As a Therapeutic Agent for Asthma. Journal of Medicinal Chemistry, 58(15), 6093-6113. View Source
- [2] Singh, R. K., et al. (2010). Cysteinyl leukotrienes and their receptors: molecular and functional characteristics. Pharmacology, 85(5-6), 336-349. View Source
